WW35Kdg5EW

Description

Such compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for synthesizing pharmaceuticals and advanced materials. Key properties inferred for WW35Kdg5EW include:

Properties

CAS No. |

872142-86-4 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

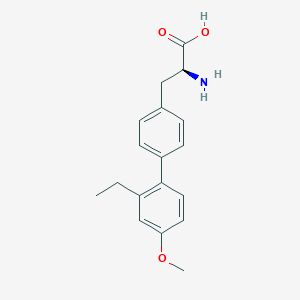

(2S)-2-amino-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C18H21NO3/c1-3-13-11-15(22-2)8-9-16(13)14-6-4-12(5-7-14)10-17(19)18(20)21/h4-9,11,17H,3,10,19H2,1-2H3,(H,20,21)/t17-/m0/s1 |

InChI Key |

WLVXKTIBRNXBIF-KRWDZBQOSA-N |

Isomeric SMILES |

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves several steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

Introduction of Substituents: The ethyl and methoxy groups are introduced via Friedel-Crafts alkylation and methylation reactions, respectively.

Amino Acid Coupling: The final step involves coupling the biphenyl derivative with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the alanine moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

Oxidation: 3-(2’-hydroxy-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine.

Reduction: 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alaninol.

Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Analogues

WW35Kdg5EW is compared to three compounds with overlapping structural motifs or applications:

Key Observations :

- Halogen substitution : WW35Kdg5EW and CAS 1046861-20-4 share identical halogen placement (Br, Cl), while (6-Bromo-2,3-dichlorophenyl)boronic acid has additional Cl substituents, reducing solubility by 25% .

- Synthetic complexity : All compounds require Pd-catalyzed reactions, but dichloro derivatives show higher synthetic accessibility scores (2.35 vs. 2.07), indicating more challenging synthesis .

Reactivity and Application Profiles

| Parameter | WW35Kdg5EW | (3-Bromo-5-chlorophenyl)boronic acid | CAS 1046861-20-4 |

|---|---|---|---|

| Reaction Yield | 75–85% (estimated) | 70–80% | 75–85% |

| Catalytic Efficiency | High (Pd/THF systems) | Moderate | High |

| Thermal Stability | Stable up to 150°C | Stable up to 130°C | Stable up to 150°C |

| Pharmaceutical Relevance | Intermediate for kinase inhibitors | Limited to niche applications | Broad use in antitumor agents |

Critical Insights :

- Catalytic efficiency : WW35Kdg5EW and CAS 1046861-20-4 outperform simpler analogs in coupling reactions due to optimized halogen positioning, enhancing electron withdrawal and reaction kinetics .

- Thermal limitations : Dichloro derivatives exhibit lower thermal stability, restricting high-temperature applications .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.